molecular formula C32H27N5Na2O8S2 B1203842 Direct Violet 51 CAS No. 5489-77-0

Direct Violet 51

Cat. No. B1203842
CAS RN: 5489-77-0
M. Wt: 719.7 g/mol
InChI Key: LARMRMCFZNGNNX-UHFFFAOYSA-L
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Description

Synthesis Analysis

Direct Violet 51 is typically synthesized using chemical processes that have been explored in various studies. For example, Sürme and Demirci (2014) investigated the decolorization process of Direct Violet 51 in an aqueous solution using an electrochemical method, which can offer insights into its synthesis processes (Sürme & Demirci, 2014).

Molecular Structure Analysis

The molecular structure of Direct Violet 51 can be understood through studies like those conducted by Tsai et al. (2015), who explored the plasma-assisted synthesis of violet phosphorus, a material with similarities to Direct Violet 51 in terms of color and structure (Tsai et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of Direct Violet 51 have been a focus of several studies. For instance, the research by Wilson and Flaherty (2016) on the mechanism for the direct synthesis of H2O2 on Pd clusters can provide insights into the chemical reactions involving dyes similar to Direct Violet 51 (Wilson & Flaherty, 2016).

Physical Properties Analysis

Direct Violet 51's physical properties, such as boiling points, melting points, and surface tensions, can be inferred from studies like those conducted by Needham, Wei, and Seybold (1988), which analyzed the physical properties of various alkanes (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

The chemical properties of Direct Violet 51, including its interaction with other substances and its behavior under different conditions, can be understood from research like that by Lee et al. (2023), who investigated the use of Direct Violet 51 in textile-based volatile organic compound sensors (Lee et al., 2023).

Scientific Research Applications

1. Wastewater Treatment Using Hoshanar and Sunny Grey Marble Wastes

  • Application Summary: This research investigates the potential of hoshanar and sunny grey marble wastes to remove Direct Violet 51 dye from wastewater using an adsorption process .
  • Methods of Application: The effect of different parameters such as pH, adsorbent dose, initial dye concentration, and contact time were studied to optimize the results of the adsorption process . Different isothermic models (Temkin, Langmuir isotherm, Freundlich isotherm, Harkin Jura, and Dubinin-Radushkevich models) and kinetic models (pseudo-first order and pseudo-second order) were employed to adsorption data to find out the best fit model .
  • Results: Hoshanar treated with a mixture of potassium ferricyanide, and sodium meta silicate showed maximum adsorption capacity of 105.31 mg/g as compared to untreated hoshanar (67.19.45 mg/g) .

2. Wastewater Treatment Using Bentonite Clay Nanocomposites

  • Application Summary: This study aimed to remove Direct Violet-51, reactive green-5, reactive red, and acid red dyes by novel bentonite clay nanocomposites prepared using sodium metasilicate and potassium ferricyanide .
  • Methods of Application: The effect of temperature, pH, adsorbent amount, contact time, and initial concentration were studied to optimize the removal process . Various adsorption isotherms (Temkin, Freundlich isotherm, Langmuir isotherm, Harkin Jura, and Dubinin Radushkevich models) and kinetic models (pseudo-first order and pseudo-second order) were applied to adsorption data to find out the best fit model .
  • Results: Bentonite treated with sodium metasilicate and potassium ferricyanide removed 96.6% of Direct Violet-51 dye, bentonite treated with sodium metasilicate removed 95%, bentonite treated with potassium ferricyanide removed 94%, and pure bentonite removed 80% of the dye from the solution .

3. Decolorisation of Direct Violet 51 Dye in Water

  • Application Summary: This research investigates the decolorisation process of Direct Violet 51 dye in an aqueous solution using an electrochemical method .
  • Methods of Application: The decolorisation process was carried out in a batch electrochemical cell. Graphite electrodes were used as the anode and cathode for the decolorisation process .

4. Dye-Sensitized Solar Cells

  • Application Summary: Direct Violet 51 is used as a dye in dye-sensitized solar cells (DSSCs). DSSCs are a type of thin film solar cell that convert sunlight into electrical energy .
  • Methods of Application: The dye is adsorbed onto a semiconductor, typically titanium dioxide, which is then exposed to sunlight. The dye absorbs the sunlight and generates electrons, which are then transferred to the semiconductor .

Safety And Hazards

Direct contact with Direct Violet 51 should be avoided as it may cause skin and eye irritation . It’s recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Recent studies have explored the use of novel materials such as bentonite clay nanocomposites and marble waste composites for the removal of Direct Violet 51 from wastewater . These studies suggest promising future directions for the treatment of dye-contaminated wastewater.

properties

IUPAC Name

disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N5O8S2.2Na/c1-18-12-20(3)30(28(13-18)46(39,40)41)36-34-25-17-27(45-4)26(14-19(25)2)35-37-31-29(47(42,43)44)16-21-15-23(10-11-24(21)32(31)38)33-22-8-6-5-7-9-22;;/h5-17,33,38H,1-4H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARMRMCFZNGNNX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])OC)C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063935
Record name C.I. Direct Violet 51 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Direct Violet 51

CAS RN

5489-77-0
Record name Direct Violet 51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005489770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 3-[2-[4-[2-(2,4-dimethyl-6-sulfophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxy-7-(phenylamino)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Violet 51 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7-anilino-3-[[4-[(2,4-dimethyl-6-sulphonatophenyl)azo]-6-methoxy-m-tolyl]azo]-4-hydroxynaphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT VIOLET 51
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q15A781FZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
S Sadaf, HN Bhatti, S Nausheen, S Noreen - Archives of environmental …, 2014 - Springer
… for the removal of Direct Violet 51 dye from aqueous solutions… Removal of Direct Violet 51 was found to be favorable at pH … for maximum removal of Direct Violet 51 dye. The higher bed …
Number of citations: 72 link.springer.com
S Sadaf, HN Bhatti, M Arif, M Amin… - … and Water Treatment, 2015 - Taylor & Francis
… removal of Direct Violet 51 dye using sugarcane bagasse (SB) biomass. Direct Violet 51 is a … in its treated form for the removal of Direct Violet 51 dye from aqueous solution. Different …
Number of citations: 24 www.tandfonline.com
Y Sürme, OB Demirci - Chemical Papers, 2014 - Springer
… The decolorisation process of a synthetic textile dye, direct violet 51, was investigated in an aqueous solution using an electrochemical method in a batch electrochemical cell. Graphite …
Number of citations: 8 link.springer.com
RVM Oliveira, HB Maia, JAS Costa… - International Journal of …, 2024 - Elsevier
… The concentration of Direct Violet-51 was determined using a UV… After the adsorption tests, the Direct Violet-51 concentrations … used to analyze the initial Direct Violet-51 concentrations. …
Number of citations: 0 www.sciencedirect.com
S Younis, HN Bhatti, SZ Bajwa, J Xu… - Proceedings of the …, 2023 - ppaspk.org
… as solar light-driven nanophotocatalysts to degrade Direct violet 51 dye, a model organic water pollutant. To … of direct violet 51 dye by using Bi2MoO6 /GO composite as a photocatalyst. …
Number of citations: 2 www.ppaspk.org
S Utara, P Phataib - Advanced Materials Research, 2014 - Trans Tech Publ
… In this study, natural rubber chips were employed as an adsorbent for the removal of Direct Violet 51 (DV51) dye from aqueous solution. Direct Violet 51, having a complex macroscopic …
Number of citations: 4 www.scientific.net
A Akhtar, MA Hanif, U Rashid, IA Bhatti, FA Alharthi… - Separations, 2022 - mdpi.com
… The present project is designed to investigate the potential of hoshanar and sunny grey marble wastes to remove direct violet 51 dye from wastewater using adsorption process. The …
Number of citations: 15 www.mdpi.com
F Khitab, MR Jan, J Shah - Desalination and Water Treatment, 2019 - cabdirect.org
Visible-light-driven photocatalyst was prepared by wet impregnation method. The prepared photocatalyst was characterized with different spectroscopic techniques. Copper …
Number of citations: 3 www.cabdirect.org
A Loganathan, A Sivakumar… - Rasāyan Journal of …, 2019 - rasayanjournal.co.in
… Synthesized hybrid is used as photocatalyst for the degradation of Direct Violet 51 (DV 51) dye under both UV and solar irradiations. The surface area of the synthesized composite (…
Number of citations: 2 rasayanjournal.co.in
M Baqar, A Sarwar, D e Shahwar, R Nazir… - Pakistan Journal of …, 2015 - pjaec.pk
… In this study, the removal potential of two acid dyes, ie yellow-73 and direct violet-51, was … 92.2 - 95.4 % for acid yellow-73 and direct violet-51, respectively. Furthermore, study highlights …
Number of citations: 2 pjaec.pk

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